molecular formula C6H5BrClN B1379017 3-Bromo-4-chloro-5-methylpyridine CAS No. 1261786-46-2

3-Bromo-4-chloro-5-methylpyridine

Cat. No. B1379017
M. Wt: 206.47 g/mol
InChI Key: LBZUNPHQQIYQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is typically stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-chloro-5-methylpyridine is 1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CN=CC(=C1Cl)Br .


Chemical Reactions Analysis

The compound has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .


Physical And Chemical Properties Analysis

3-Bromo-4-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Use as a Building Block in Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Bromo-4-methylpyridine is used as a building block in the preparation of various chemical compounds . These include substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, benzodiazepine site ligands bearing a tricyclic pyridone moiety, and a novel isomer of ascididemin .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 3-Bromo-4-methylpyridine with other reagents under controlled conditions to form the desired product .
  • Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals and agrochemicals .

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Potent Phosphodiesterase Type 4 (PDE4) Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Bromo-4-methylpyridine is used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 3-Bromo-4-methylpyridine with other reagents under controlled conditions to form the desired product .
  • Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals .

Synthesis of p38α Mitogen-Activated Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Bromo-4-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application : The synthesis of these inhibitors involves several steps, starting from 2-fluoro-4-methylpyridine . The overall yield of the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine was 29.4%, which is more than eight times higher than the yield from the previously reported synthesis starting from 2-bromo-4-methylpyridine .
  • Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals .

Synthesis of Benzodiazepine Site Ligands

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Bromo-4-methylpyridine is used as a building block in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptor .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 3-Bromo-4-methylpyridine with other reagents under controlled conditions to form the desired product .
  • Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals .

Laboratory Chemicals and Biocidal Product Use

  • Scientific Field : Industrial Chemistry
  • Application Summary : 3-Bromo-4-methylpyridine is used in the production of laboratory chemicals and in the formulation of biocidal products .
  • Methods of Application : The specific methods of application would depend on the particular product being formulated. This could involve combining 3-Bromo-4-methylpyridine with other substances under controlled conditions .
  • Results or Outcomes : The outcomes of these applications are the production of various laboratory chemicals and biocidal products .

Safety And Hazards

The compound is considered hazardous. It is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is an area of ongoing research . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

3-bromo-4-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZUNPHQQIYQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-chloro-5-methylpyridine
Reactant of Route 4
3-Bromo-4-chloro-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chloro-5-methylpyridine
Reactant of Route 6
3-Bromo-4-chloro-5-methylpyridine

Citations

For This Compound
2
Citations
A Mallinger, S Crumpler, M Pichowicz… - Journal of medicinal …, 2015 - ACS Publications
… 4-ylphenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (44), while compound 56 was prepared by S N Ar displacement of the 4-chloro substituent in 3-bromo-4-chloro-5-methylpyridine…
Number of citations: 75 pubs.acs.org
RR Liu, A McNally - 2019 - scholar.archive.org
Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, but strategies to selectively halogenate pyridine C–H …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.